Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 350989-93-4
VCID: VC2015518
InChI: InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3
SMILES: CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

CAS No.: 350989-93-4

Cat. No.: VC2015518

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate - 350989-93-4

Specification

CAS No. 350989-93-4
Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
IUPAC Name ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3
Standard InChI Key UCKLQWUNBRDPGI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N

Introduction

Chemical Properties and Structure

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-93-4) belongs to the thiophene class of heterocyclic compounds. It features a five-membered aromatic ring containing sulfur, with specific substituents that contribute to its distinctive properties and applications.

Molecular Identifiers

PropertyValue
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
CAS Number350989-93-4
InChIInChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3
InChIKeyUCKLQWUNBRDPGI-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N

Physical Properties

The physical characteristics of Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate have been extensively studied, as detailed in the following table :

PropertyValue
Physical AppearanceNeedles from petroleum ether
OdorMild characteristic odor
Melting Point56.7°C
Boiling Point287°C
Flash Point124°C
Auto-ignition Temperature≥520°C
pH5.8
SolubilityLess than 0.1 mg/mL at 68.9°F
Partition Coefficient (log Pow)3.18 at 22.5°C
Vapor Pressure0.474 Pa at 20°C; 0.906 Pa at 25°C
Relative Density1.24 at 20°C

The compound exhibits moderate lipophilicity as indicated by its log Pow value of 3.18, which influences its solubility characteristics and potential biological interactions .

Structural Characteristics

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate possesses a unique molecular architecture with several key structural features that contribute to its chemical behavior and reactivity:

These structural elements combine to create a versatile chemical entity with potential applications across multiple disciplines.

Synthesis Methods

Several synthetic approaches have been developed for preparing Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate and related derivatives. The most common methods include:

Gewald Reaction

The Gewald reaction represents one of the most efficient and widely utilized methods for synthesizing 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base . For thiophene derivatives like Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, the reaction proceeds through the following general pathway:

  • Condensation of 4-methoxyphenyl methyl ketone with ethyl cyanoacetate in the presence of a base

  • Addition of elemental sulfur to form the thiophene ring

  • Cyclization to yield the desired 2-aminothiophene derivative

Michael Addition-Cyclization Approach

Another effective synthetic route involves a Michael-type addition followed by intramolecular cyclization:

  • Reaction of cyanothioacetamide with appropriate α-bromochalcones

  • Intramolecular cyclization to form the thiophene ring

  • Further functionalization to introduce the required substituents

This method has been documented to produce high yields across a range of substrates and is particularly valuable for the synthesis of 4,5-dihydrothiophene derivatives as illustrated in the literature .

Modified Synthesis Routes

Research has continued to develop improved synthetic procedures for thiophene derivatives with enhanced yields and applicability across diverse substrates. Notable modifications include:

  • KOH-catalyzed reactions of aldehydes, cyanothioacetamide, and phenacyl thiocyanate

  • Reactions of thioacrylamides and phenacyl thiocyanate under basic conditions

  • Various catalyst optimizations to enhance yield and selectivity

These methodological advances have contributed significantly to the accessibility of Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate for research and application purposes.

Applications

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate demonstrates remarkable versatility across multiple application domains, highlighting its significance in contemporary research and industrial settings.

Pharmaceutical Applications

The compound serves as a vital intermediate in the development of various pharmaceutical agents. Particularly noteworthy is its utilization in the synthesis of drugs targeting neurological disorders . The structural features of this thiophene derivative make it especially valuable in medicinal chemistry for the following reasons:

  • The 2-amino group provides a reactive site for further derivatization to create more complex bioactive molecules

  • The presence of the methoxyphenyl group contributes to enhanced binding interactions with biological targets

  • The 3-carboxylate functionality offers opportunities for additional structural modifications to optimize pharmacokinetic properties

Research has demonstrated that related thiophene derivatives exhibit significant anti-proliferative activities, suggesting potential applications in oncology research and cancer treatment development .

Agricultural Applications

In agrochemical development, Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has shown promise as a building block for creating effective crop protection products . Its application in this domain includes:

  • Development of advanced pesticides and herbicides

  • Formulation of compounds that combat agricultural diseases

  • Creation of growth regulators with improved efficacy and environmental profiles

The structural versatility of this compound allows for the design of agrochemicals with specific targeting capabilities and reduced environmental impact.

Material Science Applications

The unique electronic and structural properties of Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate make it valuable in materials research, particularly in the development of:

  • Advanced polymers with specialized properties

  • Functional coatings with enhanced durability and performance

  • Electronic materials with specific conductive or optical characteristics

These applications leverage the compound's aromaticity, electron-rich nature, and potential for polymerization through its reactive functional groups.

Biochemical Research

In biochemical investigations, this thiophene derivative has contributed to understanding fundamental biological processes through:

  • Studies related to enzyme inhibition mechanisms

  • Investigations of metabolic pathways

  • Development of chemical probes for biological systems

Its structural similarity to certain endogenous compounds makes it particularly useful in designing targeted biochemical tools.

Cosmetic Applications

The compound has found applications in cosmetic formulations, where it contributes to products with:

  • Anti-aging properties

  • Antioxidant capabilities

  • Specialized skin benefits

These applications reflect the growing trend toward incorporating sophisticated chemical entities in advanced cosmetic products.

Biological Activity

The biological profile of Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate and closely related derivatives reveals significant bioactivity with therapeutic potential.

Anti-proliferative Activity

Research has demonstrated that thiophene derivatives structurally similar to Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate exhibit pronounced anti-proliferative activity against various cancer cell lines . Studies have indicated that:

  • 2-Amino-3-carboxymethylthiophene derivatives show selective cytostatic activity

  • The 4-methoxyphenyl moiety contributes to enhanced binding to specific cellular targets

  • Structure-activity relationship studies have revealed the importance of the 5-methyl substituent for optimal activity

These findings highlight the potential of this compound class in developing targeted anti-cancer therapies with improved selectivity profiles.

Structure-Activity Relationships

Investigations into the structure-activity relationships of 2-aminothiophene derivatives have provided valuable insights into the molecular features that contribute to their biological activity:

  • The presence of the amino group at position 2 is critical for biological activity

  • Modifications to the carboxylate ester influence both potency and selectivity

  • The nature of the aryl substituent at position 4 significantly impacts cellular uptake and target interactions

These structure-activity insights provide important guidance for the design of optimized derivatives with enhanced therapeutic potential.

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH315; H319; H335
Hazard ClassIrritant
Precautionary StatementsP261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

Chemical Reactivity

Understanding the reactivity profile of Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is crucial for safe handling and storage :

  • The compound reacts with strong bases and strong oxidants

  • It decomposes on heating, producing carbon dioxide, carbon monoxide, and irritating fumes

  • Dust explosion is possible if in powder or granular form when mixed with air

  • The compound behaves as a weak organic acid, exothermically neutralizing bases

  • It may react with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides to generate flammable hydrogen gas

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator